![molecular formula C7H9N3O2S B2675732 [(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 923184-13-8](/img/structure/B2675732.png)
[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
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Description
[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, also known as CTA, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to the class of triazole-based compounds and has shown promising results in various biological assays.
Scientific Research Applications
- Findings : It exhibits inhibitory effects against certain fungal pathogens, making it a candidate for antifungal drug development .
- Findings : Some derivatives of this compound demonstrate selectivity against cancer cell lines, suggesting potential as an anticancer agent .
- Findings : It may modulate inflammatory pathways, making it relevant for conditions involving inflammation .
- Findings : It shows promise in protecting neurons from damage, which could be relevant for neurodegenerative diseases .
- Findings : It exhibits activity against certain bacterial strains, suggesting potential as an antibacterial agent .
Antifungal Activity
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Antibacterial Activity
Metabolic Disorders
properties
IUPAC Name |
2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c11-6(12)3-13-7-9-8-4-10(7)5-1-2-5/h4-5H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDJLJMMLZFVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
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